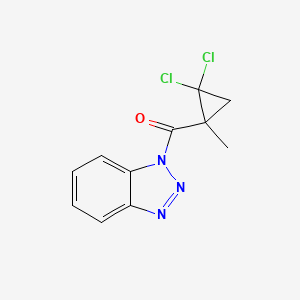
1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone is a complex organic compound that features a benzotriazole moiety linked to a dichloromethylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone typically involves the reaction of benzotriazole with a suitable dichloromethylcyclopropyl precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead(IV) acetate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Lead(IV) acetate in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based N,O-acetals, while substitution reactions can produce various substituted benzotriazole derivatives .
Applications De Recherche Scientifique
1H-Benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized as a corrosion inhibitor and in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 1H-benzotriazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone involves its interaction with molecular targets through its benzotriazole moiety. This interaction can lead to the inhibition of specific enzymes or pathways, depending on the context of its application. For example, as a corrosion inhibitor, it forms a stable coordination compound on metal surfaces, preventing oxidation .
Similar Compounds:
1H-Benzotriazole: A simpler analog with similar structural features but lacking the dichloromethylcyclopropyl group.
1-(Chloromethyl)-1H-benzotriazole: Contains a chloromethyl group instead of the dichloromethylcyclopropyl group.
1-(Trimethylsilylmethyl)benzotriazole: Features a trimethylsilylmethyl group, offering different reactivity and applications
Uniqueness: this compound is unique due to its combination of the benzotriazole moiety with a dichloromethylcyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzotriazole derivatives may not be suitable .
Propriétés
Formule moléculaire |
C11H9Cl2N3O |
|---|---|
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
benzotriazol-1-yl-(2,2-dichloro-1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H9Cl2N3O/c1-10(6-11(10,12)13)9(17)16-8-5-3-2-4-7(8)14-15-16/h2-5H,6H2,1H3 |
Clé InChI |
RYTDFZTVRWLCMM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Cl)Cl)C(=O)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B11615015.png)
![2-(4-{[(2-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11615019.png)

![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11615037.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615041.png)
![3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one](/img/structure/B11615052.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11615070.png)
![1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615076.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)

![N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11615091.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11615099.png)
methanone](/img/structure/B11615103.png)
